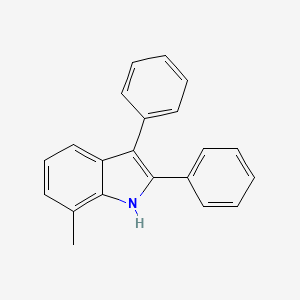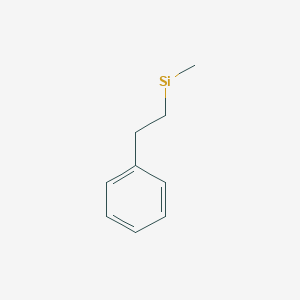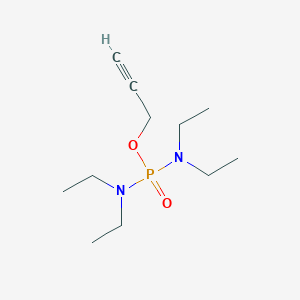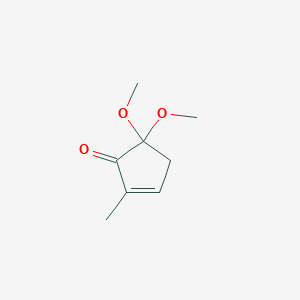
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- is an organic compound that belongs to the class of cyclopentenones. Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group. This compound is notable for its unique structure, which includes two methoxy groups and a methyl group attached to the cyclopentenone ring.
Preparation Methods
The synthesis of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be achieved through various synthetic routes. One common method involves the acid-catalyzed dehydration of cyclopentanediols. Another approach is the elimination of α-bromo-cyclopentanone using lithium carbonate . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include organocopper nucleophiles, silyl enol ethers, and siloxanes. Major products formed from these reactions vary based on the specific reaction conditions and reagents employed.
Scientific Research Applications
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is employed in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- involves its interaction with molecular targets and pathways within cells. As an electrophile, it can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The specific pathways and targets involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- can be compared with other cyclopentenones such as:
Cyclopentenone: A simpler structure with only a ketone and an alkene group.
2-Cyclopenten-1-one, 2-methyl-: Similar to the compound but lacks the methoxy groups.
Cyclohexenone: A six-membered ring analog with similar reactivity. The presence of methoxy groups in 2-Cyclopenten-1-one, 5,5-dimethoxy-2-methyl- imparts unique chemical properties and reactivity compared to these similar compounds.
Properties
CAS No. |
56697-61-1 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5,5-dimethoxy-2-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C8H12O3/c1-6-4-5-8(10-2,11-3)7(6)9/h4H,5H2,1-3H3 |
InChI Key |
KATYTMMDAWYCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(C1=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


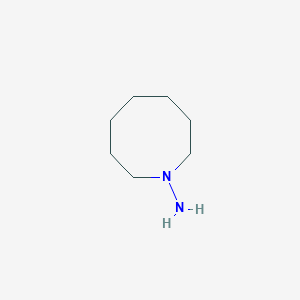
![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)
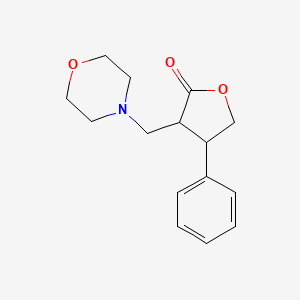
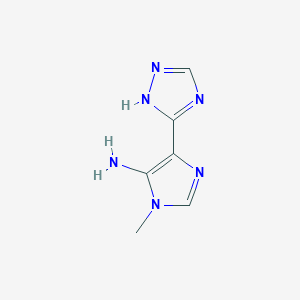
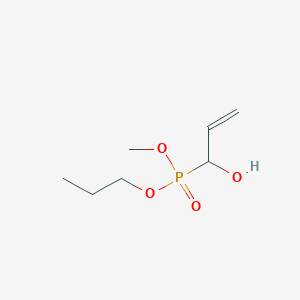
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
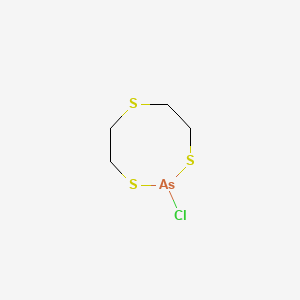
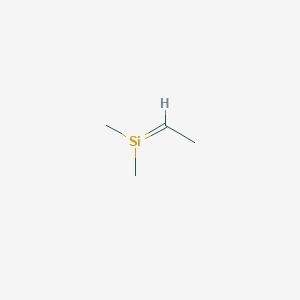
![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)
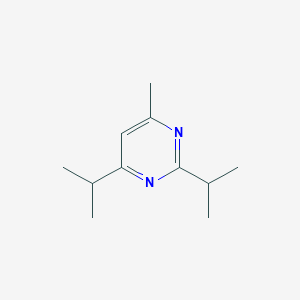
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)
